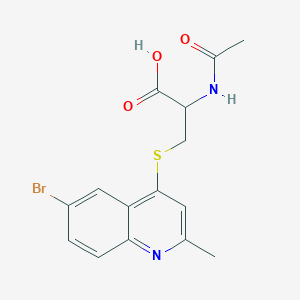
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is a complex organic compound that features a quinoline ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6-position This is followed by the acylation of the amino group to form the acetamido derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline ring system is known to intercalate with DNA, which could lead to potential applications in cancer therapy. Additionally, the sulfanyl group may interact with thiol-containing proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-Acetamido-3-(6-chloro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-fluoro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-iodo-2-methylquinolin-4-yl)sulfanylpropanoic acid
Uniqueness
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
特性
CAS番号 |
1008672-85-2 |
|---|---|
分子式 |
C15H15BrN2O3S |
分子量 |
383.3 g/mol |
IUPAC名 |
2-acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8-5-14(11-6-10(16)3-4-12(11)17-8)22-7-13(15(20)21)18-9(2)19/h3-6,13H,7H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
LAJAYRAKHFWSGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(C(=O)O)NC(=O)C |
溶解性 |
57.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


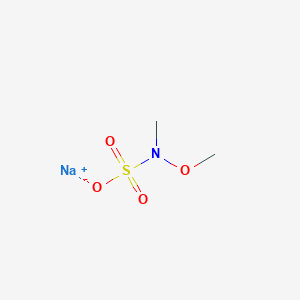
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
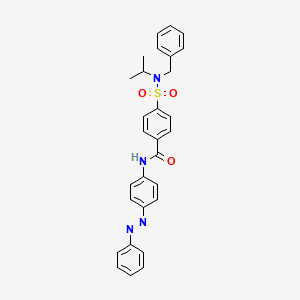
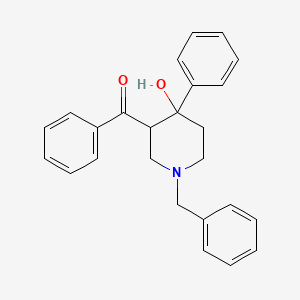
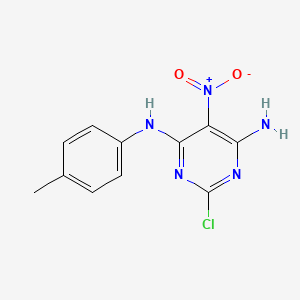
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
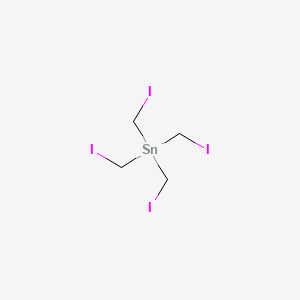
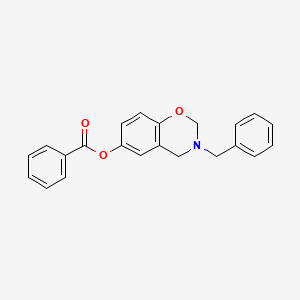
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)
![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)
